molecular formula C12H17NO B2456026 (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol CAS No. 134877-26-2

(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol

Cat. No. B2456026
CAS RN: 134877-26-2
M. Wt: 191.274
InChI Key: VSDZLESKQMMKLT-NWDGAFQWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems or how it exerts its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling and storing .

Future Directions

This involves understanding the current state of research involving the compound and identifying potential areas for future exploration .

properties

IUPAC Name

(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDZLESKQMMKLT-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol

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